Cas no 7033-39-8 (5-Bromo-1,3-dimethyluracil)

5-Bromo-1,3-dimethyluracil Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 2,4(1H,3H)-Pyrimidinedione,5-bromo-1,3-dimethyl-
- 5-bromo-1,3-dimethylpyrimidine-2,4-dione
- 5-Bromo-1,3-dimethyluracil
- 5-Bromo-1,3-dimethyl-1H-pyrimidine-2,4-dione
- Uracil, 5-bromo-1,3-dimethyl-
- HMS1664P08
- EN300-269988
- D74897
- AG-670/02635045
- 5-bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- A866630
- MFCD00191846
- DS-4568
- 5-Bromo-1 pound not3-dimethylpyrimidine-2 pound not4(1H pound not3H)-dione
- CS-0089808
- DTXSID70220612
- 5-Bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione #
- 4-(4-Pentylphenyl)cyclohexanone
- InChI=1/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H
- CCG-55513
- AKOS005431541
- 5-Bromo-1,3-dimethyluracil, 98%
- SY101544
- 5-Bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- SR-01000644535-1
- SCHEMBL1527119
- 5-bromo-1,3-dimethyl-pyrimidine-2,4-dione
- 7033-39-8
- 1,3-Dimethyl-5-bromouracil
- SB60550
- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1,3-dimethyl-
- AC-907/34104055
- pyrimidine, 5-bromo-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
- STK386911
-
- MDL: MFCD00191846
- Renchi: InChI=1S/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3
- Clave inchi: QITOSXPGCRFMDG-UHFFFAOYSA-N
- Sonrisas: CN1C=C(C(=O)N(C)C1=O)Br
Atributos calculados
- Calidad precisa: 217.96900
- Masa isotópica única: 217.96909g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 249
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 40.6Ų
Propiedades experimentales
- Punto de fusión: 182-185 °C (lit.)
- PSA: 44.00000
- Logp: -0.15350
5-Bromo-1,3-dimethyluracil Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
5-Bromo-1,3-dimethyluracil Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1,3-dimethyluracil PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD7643631-5g |
5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
7033-39-8 | 95% | 5g |
RMB 901.60 | 2025-02-20 | |
Enamine | EN300-269988-0.25g |
5-bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
7033-39-8 | 95.0% | 0.25g |
$19.0 | 2025-03-20 | |
Enamine | EN300-269988-0.5g |
5-bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
7033-39-8 | 95.0% | 0.5g |
$20.0 | 2025-03-20 | |
Enamine | EN300-269988-2.5g |
5-bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
7033-39-8 | 95.0% | 2.5g |
$49.0 | 2025-03-20 | |
Enamine | EN300-269988-0.05g |
5-bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
7033-39-8 | 95.0% | 0.05g |
$19.0 | 2025-03-20 | |
Enamine | EN300-269988-5.0g |
5-bromo-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
7033-39-8 | 95.0% | 5.0g |
$88.0 | 2025-03-20 | |
eNovation Chemicals LLC | D751171-5g |
5-BROMO-1,3-DIMETHYLURACIL |
7033-39-8 | 95+% | 5g |
$135 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM976-50mg |
5-Bromo-1,3-dimethyluracil |
7033-39-8 | 95+% | 50mg |
56.0CNY | 2021-07-12 | |
Ambeed | A101401-5g |
5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
7033-39-8 | 95% | 5g |
$88.0 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B62950-250mg |
5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |
7033-39-8 | 95% | 250mg |
¥137.0 | 2023-03-04 |
5-Bromo-1,3-dimethyluracil Literatura relevante
-
1. 653. Sodium iodide in acetic acid as a mild dealkylating agentT. L. V. Ulbricht J. Chem. Soc. 1961 3345
-
2. The acylation of 3-methylcytosineG. W. Kenner,C. B. Reese,Alexander R. Todd J. Chem. Soc. 1955 855
-
3. Photochemistry of uracils in halogenated solventsClaus Moltke-Leth,Karl Anker J?rgensen J. Chem. Soc. Perkin Trans. 2 1993 1487
-
4. Back matter
-
5. Diversity of the C–C bond formation in the reaction of a 5-bromouracil derivative with carbanionsKosaku Hirota,Hironao Sajiki,Yoshifumi Maki,Hideo Inoue,Tohru Ueda J. Chem. Soc. Chem. Commun. 1989 1659
7033-39-8 (5-Bromo-1,3-dimethyluracil) Productos relacionados
- 1369472-64-9(3-(1,2-dimethyl-1H-indol-3-yl)prop-2-en-1-amine)
- 1904218-26-3(N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide)
- 1780477-36-2(1-(piperidin-4-yl)-1H-1,2,3,4-tetrazol-5-amine)
- 1282151-23-8(1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidin-3-ol)
- 696648-35-8(5-{(2-Chlorobenzyl)sulfonylmethyl}-2-furoic acid)
- 2166639-82-1(Pyrazolo[1,5-a]pyrimidine-4(5H)-carboxylic acid, 3-bromo-6,7-dihydro-, 1,1-dimethylethyl ester)
- 2703780-02-1(2-(difluoromethyl)-1,3-thiazol-5-ylmethanol)
- 868217-80-5(1-(4-chlorobenzenesulfonyl)-2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2229415-72-7(4-(1H-1,3-benzodiazol-2-yl)-2,2-difluorobutan-1-ol)
- 622360-55-8((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate)
